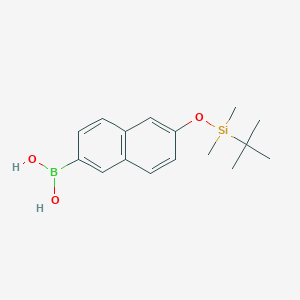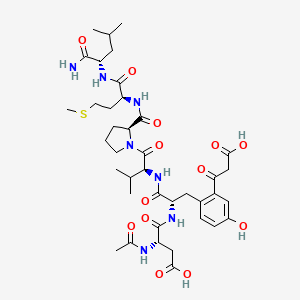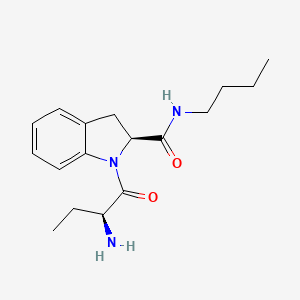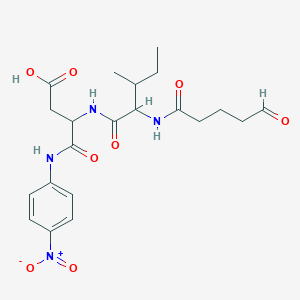
Ac-VEID-pNA, Colorimetric Substrate
Vue d'ensemble
Description
- Ac-VEID-pNA is a colorimetric substrate used in the study of caspase enzymes, which are central to cellular inflammation and apoptotic processes. These enzymes are of interest across various fields such as cell biology, medicinal chemistry, and chemical biology due to their role in cell death pathways.
Synthesis Analysis
- The substrate is prepared through gram-scale solution-phase synthesis, offering a cost-effective alternative to solid-phase synthesis for producing the quantities needed for high-throughput screening (Peterson et al., 2010).
Applications De Recherche Scientifique
The “Ac-VEID-pNA, Colorimetric Substrate” is a colorimetric substrate for caspase-6 and related cysteine proteases . The sequence is based on the lamin A site of cleavage . When the substrate is cleaved by a caspase, it releases pNA, which can be detected by its absorbance at 405nm .
Scientific Field : Biochemistry, specifically in the study of apoptosis or programmed cell death .
Methods of Application : The substrate is typically added to a solution containing the enzyme of interest. The enzyme cleaves the substrate, releasing pNA. The amount of pNA released can be quantified by measuring the absorbance of the solution at 405nm .
Results or Outcomes : The results of such experiments can provide valuable insights into the role of caspase-6 and related enzymes in apoptosis. This can have implications for understanding diseases where apoptosis is disrupted, such as cancer .
The substrate is used to study the activity of caspase-6 and related cysteine proteases, which play a crucial role in apoptosis . By measuring the release of pNA, researchers can quantify the activity of these enzymes .
The substrate is used to study the activity of caspase-6 and related cysteine proteases, which play a crucial role in apoptosis . By measuring the release of pNA, researchers can quantify the activity of these enzymes .
Propriétés
IUPAC Name |
3-[[3-methyl-2-(5-oxopentanoylamino)pentanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O8/c1-3-13(2)19(24-17(27)6-4-5-11-26)21(31)23-16(12-18(28)29)20(30)22-14-7-9-15(10-8-14)25(32)33/h7-11,13,16,19H,3-6,12H2,1-2H3,(H,22,30)(H,23,31)(H,24,27)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYVDLDOLYARPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50849587 | |
| Record name | N-(5-Oxopentanoyl)isoleucyl-N-(4-nitrophenyl)-alpha-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50849587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-VEID-PNA | |
CAS RN |
189684-54-6 | |
| Record name | N-(5-Oxopentanoyl)isoleucyl-N-(4-nitrophenyl)-alpha-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50849587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




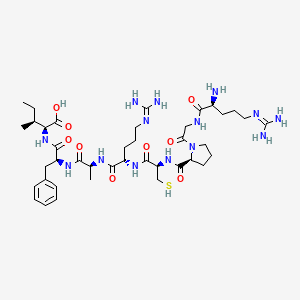
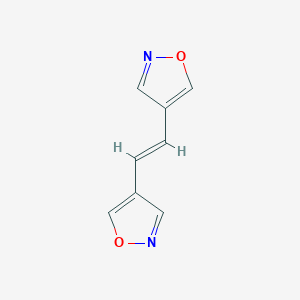
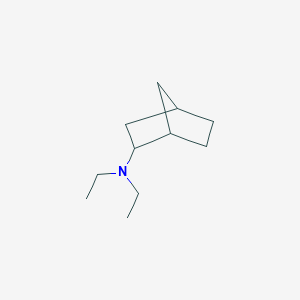
![Rel-(1R,2R,4S)-N-propylbicyclo[2.2.1]heptan-2-amine](/img/structure/B1143044.png)
